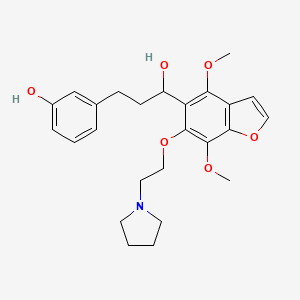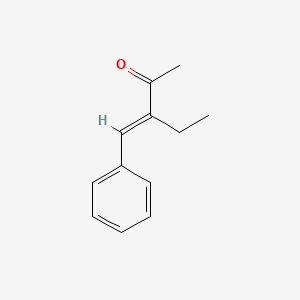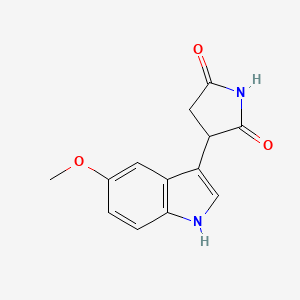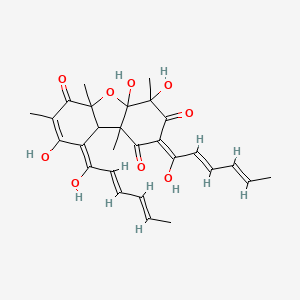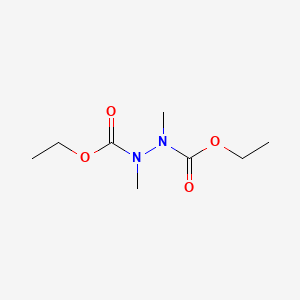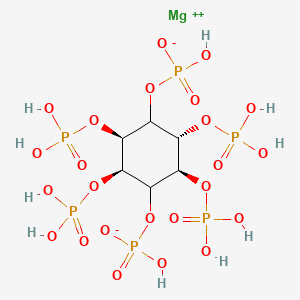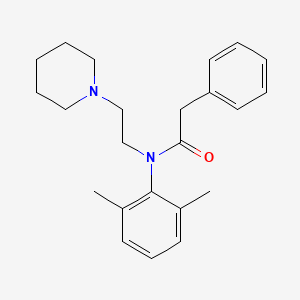
7,8-Dichloroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloroquinoline-3-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 7,8-Dichloroquinoline-3-carboxamide typically involves the splicing of a chloro-substituted quinoline moiety with a substituted amide moiety. One method involves the reaction of 7,8-dichloroquinoline with an appropriate amide precursor under specific conditions. The reaction mixture is usually stirred at room temperature until the starting materials are fully consumed, as indicated by thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
7,8-Dichloroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols, which can replace the chloro groups on the quinoline ring.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7,8-Dichloroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anti-proliferative agent, inducing apoptosis in cancer cells.
Medicine: It is being investigated for its potential use as an anti-cancer and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 7,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell survival and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, it may interact with other cellular pathways to exert its effects .
Comparaison Avec Des Composés Similaires
7,8-Dichloroquinoline-3-carboxamide can be compared with other quinoline derivatives such as:
Quinclorac: A herbicide with a similar chloro-substituted quinoline structure.
Laquinimod: A quinoline-3-carboxamide used for its immunomodulatory effects.
2,7-Dichloroquinoline-3-carboxamide: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H6Cl2N2O |
|---|---|
Poids moléculaire |
241.07 g/mol |
Nom IUPAC |
7,8-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-5-3-6(10(13)15)4-14-9(5)8(7)12/h1-4H,(H2,13,15) |
Clé InChI |
VHRZJRADQUNCLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=NC=C(C=C21)C(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


